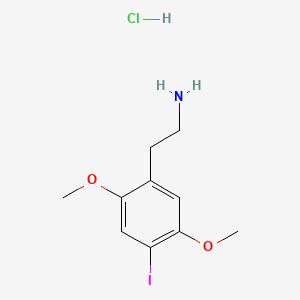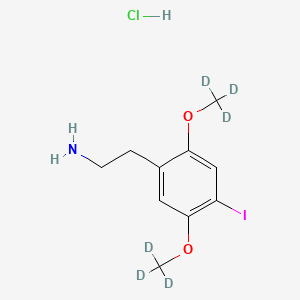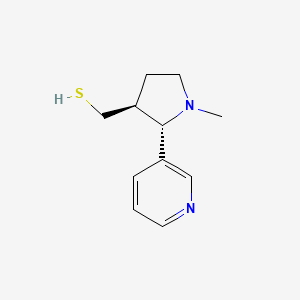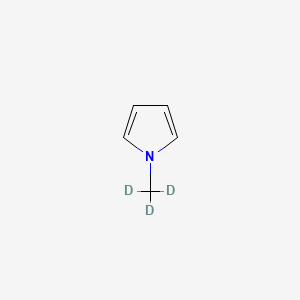
N-Methyl-d3-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-d3-pyrrole is a deuterated derivative of N-methylpyrrole, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is represented by the molecular formula C5H4D3N and has a molecular weight of 84.134 Da . It is a colorless liquid with a distinct odor and is used in various scientific research applications due to its unique isotopic properties .
準備方法
Synthetic Routes and Reaction Conditions: N-Methyl-d3-pyrrole can be synthesized through several methods. One common approach involves the deuteration of N-methylpyrrole using deuterium gas or deuterated reagents. The reaction typically occurs under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of deuterated methanol and pyrrole in the presence of a catalyst. The reaction is carried out under high pressure and temperature to achieve a high yield of the deuterated product. The process may also involve purification steps such as distillation and crystallization to obtain the final product with high isotopic purity .
化学反応の分析
Types of Reactions: N-Methyl-d3-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form N-methylpyrrole-2,5-dione.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield N-methylpyrrolidine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-methylpyrrole-2,5-dione.
Reduction: N-methylpyrrolidine.
Substitution: Halogenated N-methylpyrrole derivatives
科学的研究の応用
N-Methyl-d3-pyrrole is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of pyrrole derivatives.
Biology: Employed in metabolic studies to trace the incorporation of pyrrole derivatives in biological systems.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the synthesis of deuterated polymers and materials for advanced technological applications
作用機序
The mechanism of action of N-Methyl-d3-pyrrole involves its interaction with various molecular targets and pathways. In biological systems, the deuterium atoms in the compound can influence the rate of metabolic reactions, leading to changes in the pharmacokinetics and pharmacodynamics of the compound. The presence of deuterium can also affect the stability and reactivity of the compound, making it a valuable tool in studying reaction mechanisms and metabolic pathways .
類似化合物との比較
N-Methyl-d3-pyrrole can be compared with other similar compounds such as:
N-Methylpyrrole: The non-deuterated analog of this compound, which lacks the unique isotopic properties of the deuterated compound.
N-Methyl-d3-pyrrolidine: A deuterated derivative of N-methylpyrrolidine, which has similar applications in scientific research but differs in its chemical structure and reactivity.
N-Methyl-d3-4-phenylpyridinium iodide: Another deuterated compound with applications in studying reaction mechanisms and metabolic pathways .
This compound stands out due to its specific isotopic labeling, which provides unique insights into reaction mechanisms and metabolic processes that are not possible with non-deuterated analogs.
特性
IUPAC Name |
1-(trideuteriomethyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHNLMTVIGZXSG-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676040 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20687-13-2 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)
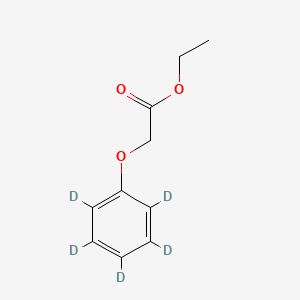

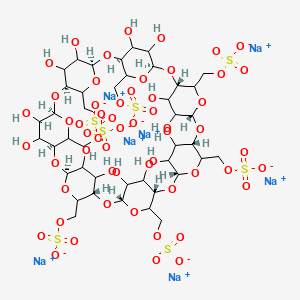
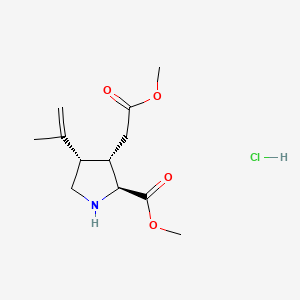
![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)
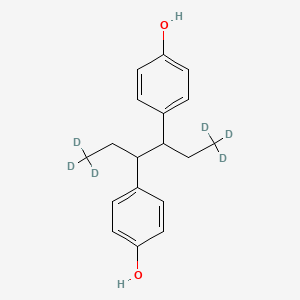

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)
